2,5-Dibromo-3-vinylpyridine
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Overview
Description
2,5-Dibromo-3-vinylpyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at the 2 and 5 positions and a vinyl group at the 3 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the use of bromine in acetic acid, which selectively brominates the 2 and 5 positions on the pyridine ring. Another approach involves the use of N-bromosuccinimide (NBS) in acetonitrile, which also yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient processes. For example, the bromination of 3-vinylpyridine using bromine in acetic acid can be conducted on a large scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The vinyl group can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids, facilitated by palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines or thiols, with conditions such as heating in the presence of a base.
Coupling Reactions: Reagents include arylboronic acids, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the vinyl group with arylboronic acids.
Scientific Research Applications
2,5-Dibromo-3-vinylpyridine has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various biologically active molecules.
Organic Synthesis: It is a valuable building block in the construction of complex organic molecules through various coupling and substitution reactions.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-vinylpyridine in chemical reactions involves the activation of the bromine atoms and the vinyl group. In substitution reactions, the bromine atoms are activated by nucleophiles, leading to their replacement by other functional groups. In coupling reactions, the vinyl group undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the coupled product .
Comparison with Similar Compounds
2,5-Dibromo-3-methylpyridine: Similar in structure but with a methyl group instead of a vinyl group.
2,5-Dibromo-3-hexylthiophene: A thiophene derivative with similar bromination patterns.
Uniqueness: 2,5-Dibromo-3-vinylpyridine is unique due to the presence of the vinyl group, which allows for versatile coupling reactions and the formation of complex conjugated systems. This makes it particularly valuable in the synthesis of materials with specific electronic properties .
Biological Activity
2,5-Dibromo-3-vinylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry. Understanding its biological activity is crucial for its application in various fields, including pharmaceuticals and agrochemicals.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₅Br₂N
- Molecular Weight : 252.93 g/mol
- Appearance : Typically a yellow to brown solid.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound can inhibit bacterial growth at relatively low concentrations.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various human cell lines (e.g., HeLa, MCF-7) have demonstrated that this compound exhibits selective cytotoxicity. The compound was found to induce apoptosis in cancer cells while showing minimal toxicity to normal cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
Normal Fibroblast | >50 |
This selective cytotoxicity underscores the potential of this compound in cancer therapy.
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with nucleic acid synthesis. Its bromine substituents may enhance lipophilicity, facilitating membrane penetration and leading to increased permeability.
Study on Antimicrobial Efficacy
In a recent study published in Nature, researchers tested the antimicrobial efficacy of this compound against biofilm-forming bacteria. The results indicated that the compound significantly reduced biofilm formation at concentrations lower than its MIC against planktonic bacteria. This suggests that it could be effective in treating chronic infections associated with biofilms.
Cancer Cell Line Study
A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis through caspase activation pathways.
Properties
Molecular Formula |
C7H5Br2N |
---|---|
Molecular Weight |
262.93 g/mol |
IUPAC Name |
2,5-dibromo-3-ethenylpyridine |
InChI |
InChI=1S/C7H5Br2N/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |
InChI Key |
IPQHDFWYVTWMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC(=C1)Br)Br |
Origin of Product |
United States |
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